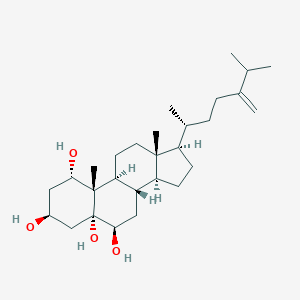

![molecular formula C6H8N2O3 B221038 (3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol CAS No. 113539-03-0](/img/structure/B221038.png)

(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

Übersicht

Beschreibung

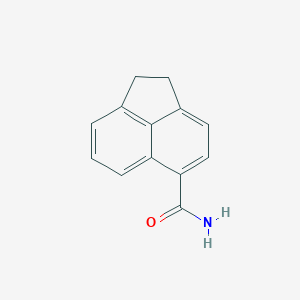

(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 494.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

17βH-Periplogenin, a cardiac aglycone from the root bark of Periploca sepium Bunge This compound demonstrates the typical conformations of six-membered rings (chair) and the cyclopentane ring (envelope). The molecules in the crystal are linked into helical chains by O—H⋯O hydrogen bonds and weak C—H⋯O interactions, providing insights into the molecular geometry and potential intermolecular interactions (Zhang et al., 2012).

Antimicrobial Properties

Preliminary in vitro antimicrobial screening of chemical constituents isolated from the root of Lepleae mayombensis Compounds structurally similar to the queried compound exhibited significant antimicrobial activity against a range of bacteria and fungi. The study supports the idea that such compounds could be harnessed for antimicrobial purposes, potentially contributing to the treatment of infectious diseases (Sidjui et al., 2015).

Molecular Conformation and Crystal Structure

Crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate The compound presents a fused four-ring steroidal system with specific ring conformations. Weak intermolecular C—H⋯O interactions link the molecules into layers, highlighting the compound's potential for forming structured molecular assemblies (Zhou et al., 2015).

Antimicrobial and Antitumor Activities

Synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of sodium deoxycholate Triorganotin(IV) derivatives of sodium deoxycholate exhibited significant antimicrobial and antitumor activities. The synthesized compounds showed promising results against various fungal strains and cancer cell lines, suggesting the potential of similar compounds in pharmaceutical applications (Shaheen et al., 2014).

Wirkmechanismus

Target of Action

Similar dammarane-type triterpenoids have been found to exhibit inhibitory properties against receptor tyrosine kinases (rtks), including egfr, her2, her4, igf1r, insr, kdr, pdgfrα, and pdgfrβ . These RTKs play crucial roles in cellular processes such as growth, differentiation, and metabolism.

Mode of Action

It’s suggested that dammarane-type triterpenoids may interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Dammarane-type triterpenoids are known to influence various cellular pathways, potentially affecting cell growth, differentiation, and metabolism . More research is needed to identify the specific pathways affected by Dammaran Pentol.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dammaran Pentol is currently unavailable . Dammarane-type triterpenoids are generally known for their complex pharmacokinetic profiles, which can impact their bioavailability .

Result of Action

Dammarane-type triterpenoids have been associated with a range of biological activities, including antiviral activity

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .

Eigenschaften

IUPAC Name |

(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O5/c1-25(2,34)12-9-13-30(8,35)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-35H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24?,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIMOASJKTUVOD-QCTPYYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1[C@H](C[C@@]3([C@@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H]4[C@](C)(CCCC(C)(C)O)O)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921101 | |

| Record name | Dammarane-3,6,12,20,25-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113539-03-0 | |

| Record name | Dammaran-3,6,12,20,25-pentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113539030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dammarane-3,6,12,20,25-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)

![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)